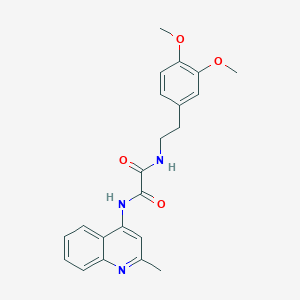

N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-14-12-18(16-6-4-5-7-17(16)24-14)25-22(27)21(26)23-11-10-15-8-9-19(28-2)20(13-15)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOUWCAKYATZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves multiple steps, starting with the preparation of the quinoline and dimethoxyphenethyl intermediates. The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The dimethoxyphenethyl group is usually prepared via alkylation reactions involving 3,4-dimethoxybenzyl chloride and appropriate nucleophiles .

The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the quinoline and dimethoxyphenethyl intermediates with oxalyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles like nitronium ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitronium tetrafluoroborate in acetonitrile.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitro-substituted derivatives.

Scientific Research Applications

N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their distinguishing features:

Key Structural Differences:

- Aromatic vs. Heterocyclic Groups: The target compound’s quinoline moiety (N2) contrasts with thiazole (compound 15), pyridine (S336), or chloroquinoline (Ro 47-9396), influencing receptor binding and metabolic stability .

- Methoxy Substitution : The 3,4-dimethoxyphenethyl group (target) vs. 4-methoxyphenethyl (compound 28) alters electronic properties and solubility.

Pharmacological and Metabolic Profiles

Antiviral Activity:

Compounds like 13–15 () inhibit HIV entry via CD4-binding site interactions. The target compound’s quinoline group may enhance binding to viral glycoproteins, though its efficacy relative to chlorophenyl/thiazole analogs remains untested .

Metabolic Pathways:

- Demethylation: Observed in (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226), suggesting the target’s methoxy groups may undergo similar biotransformation .

- Glucuronidation/Hydroxylation : Common in oxalamides with aromatic substituents (e.g., S336), likely applicable to the target compound .

Toxicity:

- NOAEL Values: For structurally related flavoring agents (e.g., No. 2225), NOAELs range from 100–140 mg/kg/day in rats, indicating low acute toxicity .

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a quinoline moiety and a dimethoxyphenethyl group. This structural arrangement is responsible for its diverse chemical reactivity and interactions with biological systems. The molecular formula is , and its IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide.

Research indicates that the biological activity of this compound primarily stems from its interaction with tubulin, a protein critical for microtubule formation. The proposed mechanisms include:

- Tubulin Inhibition : The compound disrupts tubulin assembly, preventing the formation of functional microtubules, which is essential for cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

- Antiproliferative Effects : In vitro studies have shown that this compound significantly suppresses the growth of various cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and thereby affecting metabolic pathways.

- DNA Intercalation : The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | HeLa | 10.5 | Tubulin inhibition | |

| Study 2 | MCF-7 | 8.0 | Antiproliferative effects | |

| Study 3 | A549 | 12.0 | DNA intercalation |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study in Cancer Therapy : A study demonstrated that treatment with this compound resulted in significant tumor regression in mouse models bearing human cancer xenografts. The mechanism was attributed to the induction of apoptosis via tubulin disruption.

- Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit specific metabolic enzymes involved in cancer progression. Results indicated a dose-dependent inhibition, suggesting potential for use as an adjunct therapy in metabolic disorders associated with cancer.

Applications and Future Directions

The unique properties of this compound position it as a promising candidate for further research in various fields:

- Cancer Treatment : Its ability to disrupt microtubule dynamics presents opportunities for development as an anticancer drug.

- Drug Design : The compound's structural characteristics can serve as a template for designing new inhibitors targeting similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.